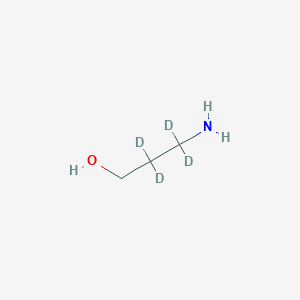

3-Amino-1-propanol-d4

Descripción general

Descripción

3-Amino-1-propanol-d4 (3AP-d4) is a deuterated form of 3-amino-1-propanol (3AP). It is a structural analogue of 3AP, with the addition of a deuterium atom to the hydroxyl group of the molecule. 3AP-d4 is a useful tool for studying the properties of 3AP, as it can be used to measure the effects of 3AP on a variety of biological systems.

Aplicaciones Científicas De Investigación

Solubilidad del Dióxido de Carbono

3-Amino-1-propanol-d4 se utiliza en el estudio de la solubilidad del dióxido de carbono en disolventes eutécticos profundos . Se utiliza como absorbente físico-químico de CO2 . La solubilidad del CO2 se midió a bajas presiones de hasta 170 kPa en el rango de temperatura de 293–318 K .

Redes de Enlaces de Hidrógeno

this compound se utiliza en el estudio de las redes de enlaces de hidrógeno en soluciones acuosas . Se demostró que todas las moléculas están unidas en una red tridimensional de enlaces de hidrógeno en todo el rango de concentraciones del sistema .

Preparación de Poliuretanos

this compound se puede utilizar en la preparación de poliuretanos . Los poliuretanos se utilizan en una amplia variedad de aplicaciones debido a su versatilidad y durabilidad.

4. Preparación de Dendrímeros de Poli (éter de propil amina) this compound es un material de partida clave en la preparación de dendrímeros de poli (éter de propil amina) . Los dendrímeros son macromoléculas altamente ramificadas en forma de estrella con dimensiones a nanoescala.

Producción de Emulsificantes Aniónicos

this compound se utiliza en la producción de emulsificantes aniónicos

Safety and Hazards

3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mecanismo De Acción

Target of Action

3-Amino-1-propanol-d4 is a versatile building block in both personal care and pharmaceutical applications . It is often used as a molecular linker , which means it can bind to various targets depending on the specific application.

Mode of Action

The mode of action of this compound largely depends on its role as a molecular linker It can interact with its targets and induce changes based on the specific context of its application

Biochemical Pathways

This compound can be involved in various biochemical pathways due to its role as a molecular linker . It can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific application and the biochemical pathways it affects. As a molecular linker, it could potentially influence a wide range of cellular processes . .

Análisis Bioquímico

Biochemical Properties

3-Amino-1-propanol-d4 interacts with various biomolecules in biochemical reactions. It is often used as a molecular linker and can be used in the preparation of polyurethanes and poly (propyl ether imine) dendrimers . It is also a key starting material in the total synthesis of (−)-ephedradine A (orantine), (−)-and (+)-tedanalactam . Furthermore, it serves as a precursor to synthesize a variety of medicinally important compounds by selective O - or N -arylation and amidation of 3-amino-1-propanol .

Metabolic Pathways

It is known that 3-Amino-1-propanol is a linear primary alkanolamine , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Propiedades

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

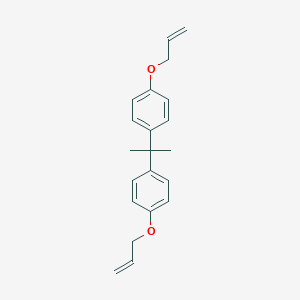

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)